Hsp90 Binding Affinity: PU3 versus Geldanamycin and 17-AAG in Direct Competition and Comparative Potency Assays
PU3 binds to the Hsp90 N-terminal ATP pocket with a relative affinity of 15–20 µM in competition with immobilized geldanamycin, placing its binding potency approximately two orders of magnitude weaker than the natural product comparator geldanamycin (KD ≈ 780 nM) [1]. In a standardized malachite green ATPase inhibition assay using full-length yeast Hsp90α, PU3 exhibited an IC50 of 14 µM, whereas the geldanamycin derivative 17-AAG showed an IC50 of 6 nM against Hsp90 derived from BT474 breast carcinoma lysates [2]. A separate competitive binding assay reported an EC50 of 13,000 nM (13 µM) for PU3, directly comparable to the 15–20 µM range originally described [3].
| Evidence Dimension | Hsp90 binding affinity / ATPase inhibition |
|---|---|
| Target Compound Data | Relative affinity 15–20 µM (competition vs. immobilized GM); IC50 = 14 µM (yeast Hsp90α ATPase assay); EC50 = 13,000 nM (13 µM) |
| Comparator Or Baseline | Geldanamycin (GM): KD ≈ 780 nM; 17-AAG: IC50 = 6 nM (BT474 lysate) |
| Quantified Difference | PU3 exhibits ~20- to 2,200-fold lower binding affinity/potency compared to ansamycin-class Hsp90 inhibitors depending on assay format. |
| Conditions | Competition binding assay using immobilized geldanamycin; malachite green ATPase assay with full-length yeast Hsp90α; competitive binding vs. FITC-labeled geldanamycin |
Why This Matters
PU3's moderate micromolar affinity makes it an ideal tool compound for establishing baseline structure-activity relationships (SAR) and for experiments requiring sub-saturating target engagement to probe threshold-dependent client-protein degradation, in contrast to high-affinity inhibitors like 17-AAG that fully saturate Hsp90 at nanomolar concentrations.
- [1] Chiosis G, Timaul MN, Lucas B, et al. A small molecule designed to bind to the adenine nucleotide pocket of Hsp90 causes Her2 degradation and the growth arrest and differentiation of breast cancer cells. Chem Biol. 2001;8(3):289-299. View Source
- [2] Wright L, Barril X, Dymock B, et al. Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms. Chem Biol. 2004;11(6):775-785. View Source
- [3] Gestwicki JE, et al. Table 1: Target class, pharmacophore, and in vitro potency of Hsp90 inhibitors. In: The chemical biology of molecular chaperones - Implications for modulation of proteostasis. PMC4569545. View Source
